

# The Discovery and History of Chelidamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Chelidamic acid**, or 4-hydroxypyridine-2,6-dicarboxylic acid, is a heterocyclic compound with a history rooted in the study of natural products. Initially derived from its precursor, chelidonic acid, it has garnered interest for its diverse biological activities, including its role as a potent enzyme inhibitor. This document provides a comprehensive overview of the discovery, synthesis, and key properties of **chelidamic acid**, intended for professionals in research and drug development. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic and biological pathways to facilitate a deeper understanding of this molecule.

## **Discovery and Historical Context**

The story of **chelidamic acid** begins with its parent compound, chelidonic acid. In 1839, Joseph Probst first isolated chelidonic acid from the greater celandine plant, Chelidonium majus[1]. This discovery laid the groundwork for future investigations into related pyran and pyridine structures.

The pivotal moment in the history of **chelidamic acid** came in 1884. The chemist L. Haitinger, through his work on the derivatives of chelidonic acid, successfully synthesized **chelidamic acid** by reacting chelidonic acid with ammonia. This transformation, which replaces the pyran



oxygen with a nitrogen atom to form the pyridine ring, was a significant step in heterocyclic chemistry. His findings were published in the scientific journal Monatshefte für Chemie.

Since its initial synthesis, **chelidamic acid** has been recognized for its utility as a chelating agent and, more significantly, for its biological activities, which continue to be an area of active research.

# **Physicochemical and Biological Properties**

**Chelidamic acid** is a light yellow to brown powder. Its structure as a "conformationally restricted glutamate analog" is key to its biological activity. A summary of its known properties is presented below.

#### **Data Presentation**

Table 1: Physicochemical Properties of Chelidamic Acid

Property	Value	Source	
IUPAC Name	4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid	ChemicalBook	
Synonyms	4-Hydroxypyridine-2,6- dicarboxylic acid	ChemicalBook	
Molecular Formula	C7H5NO5	ChemicalBook	
Molar Mass	183.12 g/mol	ChemicalBook	
Melting Point	265-270 °C (decomposes)	ChemicalBook	
Boiling Point	428.3 ± 45.0 °C (Predicted)	ChemicalBook	
Density	1.726 ± 0.06 g/cm <sup>3</sup> (Predicted)	ChemicalBook	

Table 2: Quantitative Biological Activity of Chelidamic Acid



Target/Assay	Activity Type	Value (Ki)	Source
Glutamate Decarboxylase (rat brain)	Competitive Inhibitor	33 μΜ	[2]

Note: Despite extensive literature searches, specific IC50 values for the anti-inflammatory (e.g., nitric oxide inhibition in RAW 264.7 cells), antioxidant (e.g., DPPH radical scavenging), and cytotoxic (e.g., against HeLa cells) activities of **chelidamic acid** were not available in the reviewed sources. Further research is required to quantify these biological effects.

# **Experimental Protocols**

The synthesis of **chelidamic acid** is a two-stage process that begins with the synthesis of its precursor, chelidonic acid.

## **Synthesis of Chelidonic Acid**

Chelidonic acid is classically synthesized from the condensation of acetone with two equivalents of diethyl oxalate, a method improved upon by Riegel and Zwilgmeyer.

Protocol: Synthesis of Chelidonic Acid

- Preparation of Sodium Ethoxide: Dissolve 46 g of sodium in 600 mL of absolute ethanol in a
   3-liter three-necked flask equipped with a stirrer and reflux condenser.
- Reaction Mixture: Cool approximately half of the sodium ethoxide solution until solidification begins. To this, add a mixture of 58 g of dry acetone and 150 g of freshly distilled diethyl oxalate at once and begin stirring.
- Condensation: As the mixture becomes turbid, add the remaining hot sodium ethoxide solution along with another 160 g of diethyl oxalate. Stir for 30 minutes until the mixture becomes nearly solid.
- Distillation and Hydrolysis: Heat the flask in an oil bath at 110°C to distill off about 150 mL of ethanol. Cool the reaction mixture to 20°C. Transfer the resulting sodium derivative to a



beaker and treat with a mixture of 300 mL of concentrated hydrochloric acid and 800 g of cracked ice.

- Cyclization: After stirring for 30 minutes, filter the precipitate (acetonedioxalic ester). Transfer
  the moist ester to a flask with 500 mL of concentrated hydrochloric acid and reflux on a
  steam bath for 20 hours.
- Isolation and Purification: Cool the mixture to 20°C. Collect the solid hydrated chelidonic acid
  on a Büchner funnel, wash with two 50 mL portions of ice water, and dry at 100°C for two
  hours, followed by drying at 160°C to remove water of crystallization. The expected yield is
  140–145 g.

## **Synthesis of Chelidamic Acid**

The conversion of chelidonic acid to **chelidamic acid** is achieved through a reaction with ammonia.

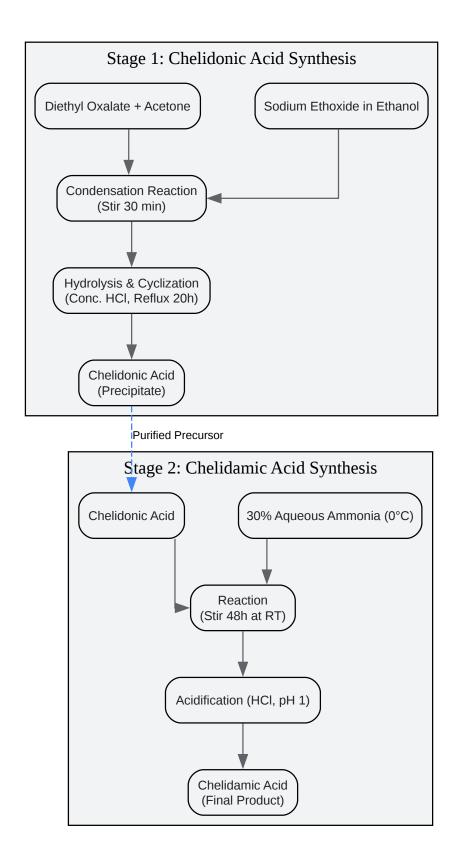
Protocol: Synthesis of Chelidamic Acid from Chelidonic Acid

- Reaction Setup: In a suitable reaction vessel, place 41.8 g (0.21 mol) of chelidonic acid. Cool the vessel to 0°C in an ice bath.
- Ammonia Addition: Slowly add 425 mL of a 30% aqueous ammonia solution dropwise to the chelidonic acid over a period of 1 hour, maintaining the temperature at 0°C.
- Reaction: After the addition is complete, remove the ice bath and allow the suspension to stir at room temperature for 48 hours.
- Workup: Remove the excess aqueous ammonia under reduced pressure. To the residue, add 50 mL of water and a small amount of activated charcoal. Reflux the mixture for 15 minutes to decolorize.
- Precipitation: Filter the hot solution. Allow the filtrate to cool to room temperature and then acidify with 37% hydrochloric acid until the pH reaches 1.
- Isolation and Drying: A white solid will precipitate. Collect the precipitate by filtration, wash it several times with cold water, and dry under vacuum for 16 hours. The expected yield of **chelidamic acid** is approximately 98%[3].

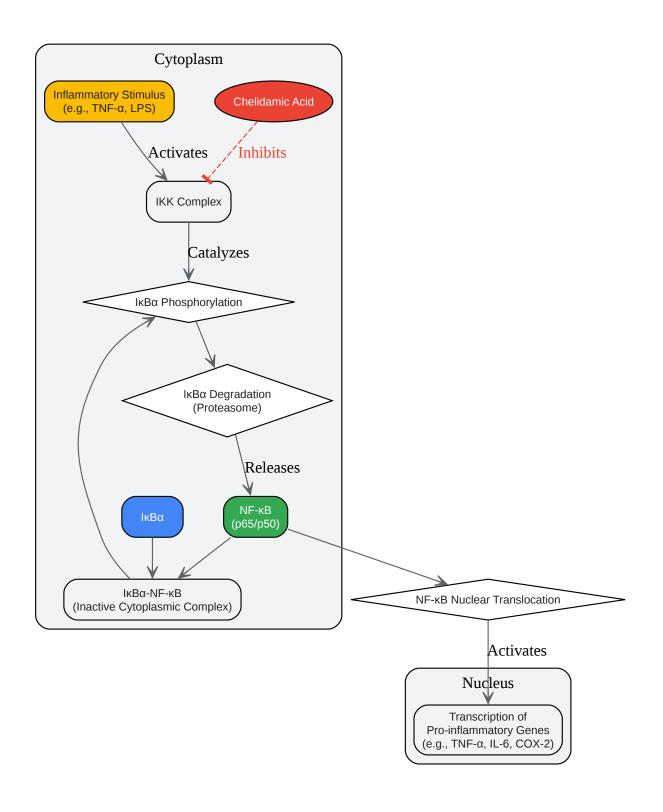


Visualizations: Workflows and Pathways Experimental Workflow: Synthesis of Chelidamic Acid









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Chelidonic acid Wikipedia [en.wikipedia.org]
- 2. Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelidamic acid | 138-60-3 [chemicalbook.com]
- To cite this document: BenchChem. [The Discovery and History of Chelidamic Acid: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b3021461#chelidamic-acid-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





